molecular formula C30H23Cl3N2O3 B15140117 hAChE-IN-4

hAChE-IN-4

Cat. No.: B15140117
M. Wt: 565.9 g/mol
InChI Key: YWXJYJKUHOZQNX-UHFFFAOYSA-N
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Description

hAChE-IN-4, also known as Compound 5d, is a potent inhibitor of human acetylcholinesterase (hAChE). This compound is notable for its ability to cross the blood-brain barrier and exhibits an IC50 value of 0.25 μM. It is primarily used in the study of Alzheimer’s disease due to its inhibitory effects on acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hAChE-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process would include rigorous quality control measures to ensure the consistency and safety of the final product. The use of automated systems and advanced analytical techniques would be essential in scaling up the production from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

hAChE-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

hAChE-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

hAChE-IN-4 exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to hAChE-IN-4 include:

Uniqueness

This compound is unique in its high potency and ability to cross the blood-brain barrier, making it particularly effective in targeting central nervous system disorders. Its specific molecular structure and binding affinity to acetylcholinesterase distinguish it from other similar compounds .

Properties

Molecular Formula

C30H23Cl3N2O3

Molecular Weight

565.9 g/mol

IUPAC Name

2-[[11-amino-12-(3,4-dichlorophenyl)-8,9,10,12-tetrahydro-7H-chromeno[2,3-b]quinolin-3-yl]oxy]-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C30H23Cl3N2O3/c31-18-8-5-16(6-9-18)25(36)15-37-19-10-11-21-26(14-19)38-30-28(27(21)17-7-12-22(32)23(33)13-17)29(34)20-3-1-2-4-24(20)35-30/h5-14,27H,1-4,15H2,(H2,34,35)

InChI Key

YWXJYJKUHOZQNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3C(C4=C(C=C(C=C4)OCC(=O)C5=CC=C(C=C5)Cl)OC3=N2)C6=CC(=C(C=C6)Cl)Cl)N

Origin of Product

United States

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